5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C10H16BrN3O2S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a diethylamino group at the N-position, a methylamino group at the 4-position, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically involves multiple steps:
N-Alkylation: The diethylamino group can be introduced through N-alkylation reactions using diethylamine and suitable alkylating agents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound .
Scientific Research Applications
5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . Additionally, the bromine atom and amino groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine: Lacks the bromine and sulfonamide groups, making it less versatile in certain reactions.
N,N-Diethyl-4-(methylamino)pyridine: Similar structure but without the bromine and sulfonamide groups.
5-Bromo-4-methylamino-pyridine-3-sulfonic acid diethylamide: A closely related compound with slight structural differences.
Uniqueness
5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is unique due to the combination of its bromine, diethylamino, methylamino, and sulfonamide groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H16BrN3O2S |
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Molecular Weight |
322.22 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H16BrN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
KCQIUTSIBIQYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br |
Origin of Product |
United States |
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